Bicyclo[4.1.0]heptane-7-carboxamide
Description
Bicyclo[4.1.0]heptane-7-carboxamide is a bicyclic organic compound featuring a fused cyclohexane and cyclopropane ring system (bicyclo[4.1.0]heptane) with a carboxamide (-CONH₂) functional group at the 7-position. This structure confers unique stereoelectronic properties due to the strain imposed by the cyclopropane ring and the rigidity of the bicyclic framework.
Properties
CAS No. |
90154-89-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H2,9,10) |
InChI Key |
GGLINYPAJRAUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-7-carboxamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with a suitable amide-forming reagent. For example, the reaction of bicyclo[4.1.0]heptane with ammonia or an amine in the presence of a dehydrating agent can yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives, depending on the nucleophile used.
Scientific Research Applications
Bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
Bicyclo[4.1.0]heptane derivatives differ primarily in their substituents, which dictate reactivity, stability, and applications. Key comparisons include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Properties |
|---|---|---|---|---|---|---|
| Bicyclo[4.1.0]heptane-7-carboxamide | -CONH₂ | C₈H₁₃NO | ~143 (estimated) | Not reported | Not reported | High polarity, hydrogen-bonding capability |
| Bicyclo[4.1.0]heptane-7-carboxylic acid | -COOH | C₈H₁₂O₂ | 140.18 (estimated) | Not reported | Not reported | Acidic, forms salts, esterifiable |
| Bicyclo[4.1.0]heptane-7-carbonyl chloride | -COCl | C₈H₁₁ClO | 158.63 | Not reported | 201.5 (predicted) | Reactive acylating agent |
| Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxaldehyde | -CHO (with triene) | C₈H₆O | 118.13 | Not reported | Not reported | Electrophilic aldehyde, conjugated system |
Notes:
- Carboxamide vs. Carboxylic Acid : The carboxamide group lacks acidic protons (unlike -COOH), reducing ionization in physiological conditions. This enhances membrane permeability, making it relevant in drug design .
- Carbonyl Chloride : Highly reactive, used in synthesizing amides or esters. Its predicted boiling point (201.5°C) reflects lower volatility compared to aldehydes .
- Triene Carboxaldehyde : The conjugated triene system increases electrophilicity and UV activity, useful in photochemical studies .
Thermodynamic and Physical Properties
Data from bicyclo systems with varying ring sizes and substituents highlight structural effects:
| Compound | State | Melting Point (°C) | Boiling Point (°C) | Ring Strain |
|---|---|---|---|---|
| Bicyclo[4.1.0]heptane | Liquid | -36.7 | Not reported | Moderate |
| Bicyclo[2.2.1]heptane | Solid | -95.1 | 203.9 | High |
| Bicyclo[3.1.0]hexane | Gas | 38.6 | Not reported | Very high |
Key Observations :
Biological Activity
Bicyclo[4.1.0]heptane-7-carboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its bicyclic framework, which contributes to its biological properties. The stereochemistry of the compound, particularly the (1R,6S) configuration, plays a significant role in its interaction with biological systems. The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that enhance yield and specificity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. This interaction can modulate enzyme activity or receptor signaling, leading to various physiological effects. For instance, it has been investigated as a potential enzyme inhibitor and a biochemical probe in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Certain derivatives have demonstrated moderate antiviral effects against viruses such as coxsackie B4 virus, with an effective concentration (EC50) of 9.4 µg/mL and a selectivity index (SI) of 8.4 .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting potential applications in treating infections.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antiviral Testing : A study synthesized carbocyclic nucleoside analogues based on the bicyclo[4.1.0]heptane scaffold, evaluating their antiviral properties against various viruses. While most compounds showed limited activity, one derivative exhibited significant inhibition against coxsackie B4 virus .
- Enzyme Interaction Studies : Research focused on the binding affinities and inhibitory effects of this compound on target enzymes revealed that its unique structure enhances binding capabilities, making it a candidate for further pharmacological exploration .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
